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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and data

related to LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for

the topical treatment of atopic dermatitis (AD).[1][2] The information is compiled from preclinical

and early clinical development studies to guide researchers in the evaluation of similar

compounds in dermatological models.

Introduction
LEO 39652 was designed as a potent PDE4 inhibitor with a unique "dual-soft" drug concept.

This design incorporates two ester functionalities, making the compound susceptible to rapid

metabolism into inactive metabolites by esterases in both the blood and the liver.[1][2] This

approach aimed to minimize systemic side effects while maintaining high concentrations and

therapeutic activity in the skin.[1] Atopic dermatitis is a chronic inflammatory skin condition

where elevated PDE4 activity leads to decreased intracellular cyclic adenosine

monophosphate (cAMP) and increased production of inflammatory cytokines. By inhibiting

PDE4, LEO 39652 was expected to increase cAMP levels and subsequently reduce

inflammation.

Despite a promising preclinical profile, LEO 39652 did not show clinical efficacy in patients with

atopic dermatitis, likely due to insufficient drug availability at the target site in the skin. The

following sections detail the experimental protocols used to characterize LEO 39652 and

present the key findings from these studies.
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Mechanism of Action: PDE4 Inhibition
LEO 39652 is a potent inhibitor of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of

cAMP, a crucial second messenger that modulates the activity of various immune cells. By

inhibiting PDE4, LEO 39652 increases intracellular cAMP levels, which in turn downregulates

the production of pro-inflammatory cytokines such as TNF-α, and increases the production of

anti-inflammatory cytokines like IL-10.
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Figure 1: Signaling pathway of PDE4 inhibition by LEO 39652.

Experimental Protocols
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of LEO 39652 against PDE4 enzymes.

Methodology:

Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D).

Substrate: cAMP.
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Assay Principle: A scintillation proximity assay (SPA) or a fluorescence polarization (FP)

assay can be used to measure the conversion of cAMP to AMP.

Procedure:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

Add serial dilutions of LEO 39652 to the wells of a microplate.

Add the PDE4 enzyme to each well.

Initiate the reaction by adding a mixture of radiolabeled (e.g., ³H-cAMP) and unlabeled

cAMP.

Incubate for a specific time at 30°C.

Stop the reaction and add SPA beads that bind to the product (AMP).

Measure the signal using a microplate scintillation counter.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

cAMP Measurement in Human PBMCs
Objective: To assess the functional activity of LEO 39652 in a cellular context by measuring its

effect on cAMP levels.

Methodology:

Cells: Isolated human peripheral blood mononuclear cells (PBMCs).

Assay Principle: A competitive immunoassay (e.g., ELISA or HTRF) is used to quantify

intracellular cAMP levels.

Procedure:

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

Resuspend PBMCs in a suitable cell culture medium.
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Pre-incubate the cells with serial dilutions of LEO 39652 for 30 minutes.

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to

induce cAMP production.

Lyse the cells to release intracellular cAMP.

Measure cAMP concentration in the cell lysates using a commercially available cAMP

assay kit according to the manufacturer's instructions.

Determine the EC50 value for cAMP accumulation.

TNF-α Inhibition Assay in Human Whole Blood
Objective: To evaluate the anti-inflammatory effect of LEO 39652 by measuring the inhibition of

TNF-α production.

Methodology:

Sample: Fresh human whole blood.

Assay Principle: ELISA is used to measure the concentration of TNF-α in the plasma after

stimulation.

Procedure:

Add serial dilutions of LEO 39652 to aliquots of fresh human whole blood.

Incubate for 30 minutes at 37°C.

Stimulate TNF-α production by adding LPS.

Incubate for 4 hours at 37°C.

Centrifuge the samples to separate the plasma.

Measure the TNF-α concentration in the plasma using a commercial ELISA kit.

Calculate the IC50 for TNF-α inhibition.
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Ex Vivo Human Skin Explant Model
Objective: To assess the penetration and pharmacodynamic effect of topically applied LEO
39652 in human skin.

Methodology:

Tissue: Full-thickness human skin explants obtained from elective surgery.

Procedure:

Prepare skin explants and mount them in Franz diffusion cells or place them in a culture

dish.

Apply a topical formulation of LEO 39652 to the epidermal surface.

For barrier-disrupted models, use tape-stripping to remove the stratum corneum before

applying the compound.

At various time points, collect the skin tissue.

Homogenize the skin biopsies to measure drug concentration using LC-MS/MS.

To assess pharmacodynamic effects, skin biopsies can be analyzed for cAMP levels or

inflammatory markers.

Quantitative Data Summary
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Parameter LEO 39652 Value Notes

In Vitro Potency

PDE4B IC50 1.2 nM
High potency against the key

PDE4 isoform in inflammation.

Cellular Activity

cAMP EC50 in PBMCs 30 nM
Demonstrates good cell-based

activity.

TNF-α IC50 in whole blood 29 nM

Shows potent anti-

inflammatory effects in a

relevant human system.

Metabolic Stability

Human Blood Half-life 1 minute
Rapid degradation as intended

by the "dual-soft" design.

Human Liver Microsome Half-

life
1.1 minutes

Rapid hepatic metabolism,

further reducing systemic

exposure.

Ex Vivo Skin Penetration

dISF Concentration (barrier

impaired)
33 nM

Low concentration of unbound

drug in the dermal interstitial

fluid, suggesting poor skin

availability.

Experimental Workflow for Topical Drug Evaluation
The evaluation of a topical drug candidate like LEO 39652 typically follows a structured

workflow, from initial in vitro screening to more complex ex vivo and in vivo models.
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Figure 2: Typical experimental workflow for a topical drug candidate.

Conclusion
LEO 39652 is a potent, "dual-soft" PDE4 inhibitor that showed promising anti-inflammatory

activity in in vitro and cellular assays. However, its development for atopic dermatitis was halted

due to a lack of clinical efficacy, which has been attributed to insufficient drug availability at the
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target site within the skin. The experimental protocols and data presented here provide a

valuable case study for researchers working on the development of novel topical treatments for

inflammatory skin diseases. These methodologies can be adapted to evaluate other drug

candidates and to better understand the challenges of dermal drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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